molecular formula C7H9N5 B13575208 5-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-3-amine

5-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-3-amine

Cat. No.: B13575208
M. Wt: 163.18 g/mol
InChI Key: FNYJUYYVPAZRHK-UHFFFAOYSA-N
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Description

5-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both imidazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-imidazole-4-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as copper(II) chloride, which facilitates the formation of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

5-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites, inhibiting their activity. The compound’s imidazole ring is known to interact with metal ions, which can be crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methyl-1H-imidazol-5-yl)methanamine hydrochloride
  • (1-Methyl-1H-imidazol-4-yl)methanamine

Uniqueness

5-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-3-amine is unique due to the presence of both imidazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets and enhances its potential as a versatile compound in various applications .

Properties

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

5-(1-methylimidazol-4-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C7H9N5/c1-12-3-6(9-4-12)5-2-7(8)11-10-5/h2-4H,1H3,(H3,8,10,11)

InChI Key

FNYJUYYVPAZRHK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C2=CC(=NN2)N

Origin of Product

United States

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